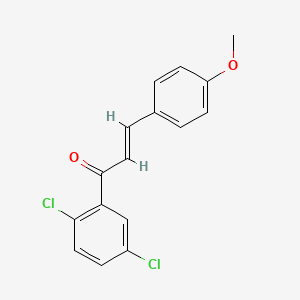![molecular formula C17H21NO B3157974 (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine CAS No. 854321-28-1](/img/structure/B3157974.png)
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine
Descripción general
Descripción
Physical And Chemical Properties Analysis
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine has a molecular formula of C17H21NO and a molecular weight of 255.35 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Research has explored the reactivity of compounds structurally related to (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine in organic synthesis. For example, studies have investigated the reactions of amines with different chemical reagents to produce various organic compounds. These reactions are essential for synthesizing new molecules with potential applications in material science and pharmaceuticals. One study detailed the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of target amides, showcasing the reactivity of similar amines in organic synthesis (Novakov et al., 2017).
Corrosion Inhibition
Amine derivatives, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. These compounds can form protective films on metal surfaces, reducing corrosion in acidic environments. A study on four amine derivative compounds synthesized for this purpose showed promising results in corrosion inhibition on mild steel in HCl medium, highlighting the importance of substituent groups in enhancing inhibition efficiency (Boughoues et al., 2020).
Polymer and Material Science
In the field of polymer and material science, amine-based compounds have been utilized as interfacial materials in polymer solar cells. For example, a study demonstrated the use of an amine-based fullerene derivative as an acceptor and cathode interfacial material, contributing to the development of efficient polymer solar cells (Lv et al., 2014).
Catalysis and Organic Transformations
Amine compounds have also been explored for their roles in catalysis, particularly in oligomerization reactions. Nickel(II) complexes derived from similar amines have shown activity as catalysts in ethylene oligomerization, producing valuable industrial chemicals (Ngcobo & Ojwach, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-14(2)18-13-15-8-7-11-17(12-15)19-16-9-5-4-6-10-16/h4-12,14,18H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJWMWPKUJWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




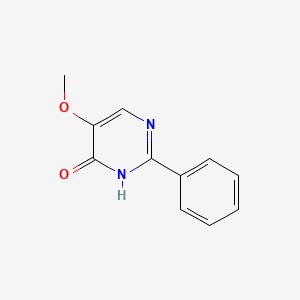
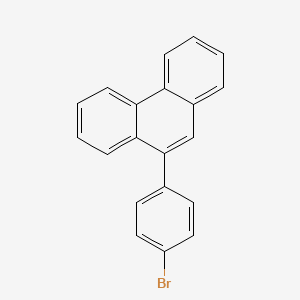
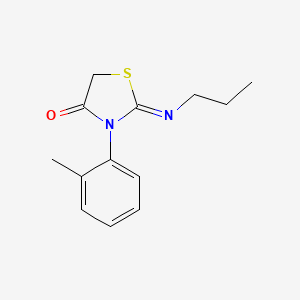

![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)
![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)

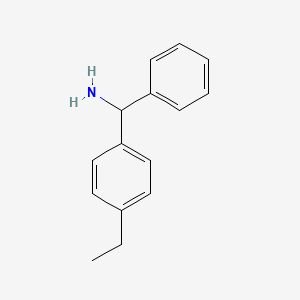

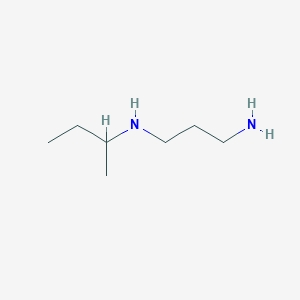
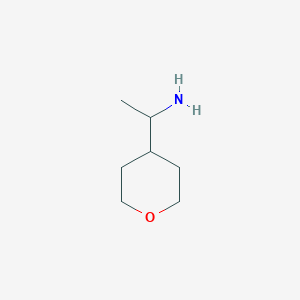
![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)
